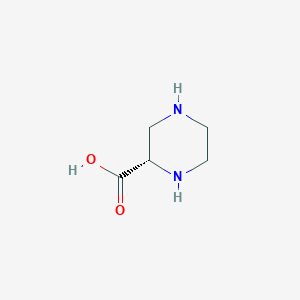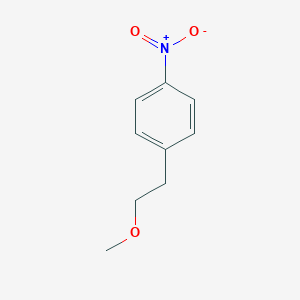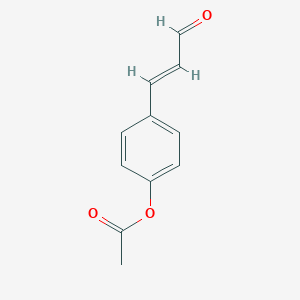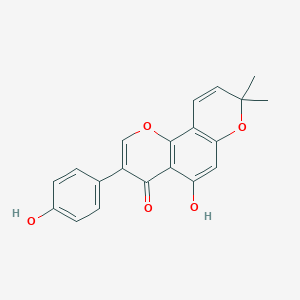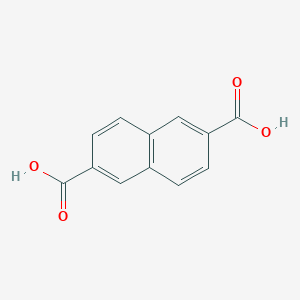
Acide 2,6-naphtalènedicarboxylique
Vue d'ensemble
Description
Ces composés contiennent une unité naphtalène avec un atome de carbone cyclique portant un groupe acide carboxylique . Ce composé est un solide et est utilisé dans diverses applications scientifiques et industrielles.
Applications De Recherche Scientifique
2,6-Dicarboxynaphthalene has numerous applications in scientific research and industry. It is used as a monomer in the production of polyesters, such as polyethylene naphthalate, which possess better properties than conventional polyethylene terephthalate polymers . Additionally, it is used in the manufacture of high-strength polyester fibers, liquid crystal polymers, and polyurethane resins . In biological research, it targets proteins such as hemoglobin subunit alpha and hemoglobin subunit beta .
Mécanisme D'action
Target of Action
2,6-Naphthalenedicarboxylic acid (2,6-NDA) is primarily used as a monomer in the production of high-performance polyesters . It is also used in the synthesis of some metal-organic frameworks .
Mode of Action
The compound interacts with its targets through a process known as polymerization . This process involves the reaction of monomers (in this case, 2,6-NDA) to form a polymer chain. The polymerization of 2,6-NDA results in the formation of poly-2,6-naphthalenes .
Biochemical Pathways
The key biochemical pathway involved in the action of 2,6-NDA is the polymerization process. This process is catalyzed by metals and results in the formation of high-performance polyesters . The polymerization of 2,6-NDA is a complex process that involves several steps, including the initial formal dehydrogenation of self-assembled diacids, followed by decarboxylation to give polymeric bisnaphthyl-Cu species at elevated temperature .
Pharmacokinetics
The solubility and stability of 2,6-nda in various solvents and conditions are crucial for its industrial applications .
Result of Action
The primary result of the action of 2,6-NDA is the formation of high-performance polyesters and metal-organic frameworks . These materials have potential applications in various fields such as adsorption, separation, and magnetism .
Action Environment
The action of 2,6-NDA is influenced by various environmental factors. For instance, the temperature and pressure conditions can significantly affect the efficiency of the polymerization process . Additionally, the presence of catalysts and the composition of the solvent can also impact the reaction kinetics .
Méthodes De Préparation
La synthèse du 2,6-dicarboxynaphthalène peut être réalisée par plusieurs méthodes. Une méthode courante implique l'oxydation catalytique des alkylnaphtalènes. Ce processus, cependant, nécessite plusieurs étapes et présente une faible sélectivité . Une autre méthode implique la carbonylation oxydante catalytique homogène du naphtalène en solutions de sel de palladium en présence d'un réoxydant . Les méthodes de production industrielle comprennent la réaction de Henkel utilisant le monobasique ou le dibasique carboxylate de naphtalène, et l'oxydation du 2,6-dialkyl naphtalène ou du 2-alkyl-6-acyl naphtalène .
Analyse Des Réactions Chimiques
Le 2,6-dicarboxynaphthalène subit diverses réactions chimiques, y compris l'oxydation, la réduction et les réactions de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les catalyseurs au palladium pour la carbonylation oxydante et d'autres agents oxydants pour l'oxydation catalytique . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés, mais comprennent généralement des dérivés du naphtalène avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
Le 2,6-dicarboxynaphthalène a de nombreuses applications dans la recherche scientifique et l'industrie. Il est utilisé comme monomère dans la production de polyesters, tels que le polyéthylène naphtalate, qui possèdent de meilleures propriétés que les polymères conventionnels de polyéthylène téréphtalate . De plus, il est utilisé dans la fabrication de fibres de polyester à haute résistance, de polymères à cristaux liquides et de résines de polyuréthane . En recherche biologique, il cible des protéines telles que la sous-unité alpha de l'hémoglobine et la sous-unité bêta de l'hémoglobine .
Mécanisme d'action
Le mécanisme d'action du 2,6-dicarboxynaphthalène implique son interaction avec des cibles moléculaires spécifiques, telles que la sous-unité alpha de l'hémoglobine et la sous-unité bêta de l'hémoglobine . Ces interactions peuvent affecter la fonction de ces protéines, bien que les voies et les effets exacts soient encore à l'étude.
Comparaison Avec Des Composés Similaires
Le 2,6-dicarboxynaphthalène est unique parmi les acides naphtalènecarboxyliques en raison de sa structure spécifique et de ses groupes fonctionnels. Des composés similaires comprennent d'autres acides naphtalènedicarboxyliques, tels que le 1,4-dicarboxynaphthalène et le 2,3-dicarboxynaphthalène . Ces composés partagent des propriétés chimiques similaires mais diffèrent par la position des groupes acide carboxylique sur le cycle naphtalène, ce qui peut influencer leur réactivité et leurs applications.
Propriétés
IUPAC Name |
naphthalene-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOHFPCZGPKIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029211 | |
| Record name | 2,6-Naphthalenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | 2,6-Naphthalenedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1141-38-4 | |
| Record name | 2,6-Naphthalenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Naphthalenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-dicarboxynaphthalene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,6-Naphthalenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Naphthalenedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Naphthalenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-2,6-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-NAPTHALENEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3C4DYZ29O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main methods for synthesizing 2,6-NDCA?
A1: Several methods exist for 2,6-NDCA synthesis, including:
- Oxidation of Alkylnaphthalenes: This method, often employing 2,6-dimethylnaphthalene or 2,6-diisopropylnaphthalene, involves liquid-phase oxidation using air or molecular oxygen in the presence of catalysts like Co/Mn/Br systems. [, , , , , ]
- Henkel Carboxyl Transfer: This method utilizes isomerization and disproportionation reactions to convert other naphthalenecarboxylic acid isomers to 2,6-NDCA. [, , ]
- Oxidation of 2-Methyl-6-acetylnaphthalene: This route involves the oxidation of 2-methyl-6-acetylnaphthalene, offering a potential alternative synthesis pathway. []
Q2: What are the challenges associated with 2,6-NDCA production?
A2: Despite its importance, 2,6-NDCA production faces challenges such as:
- Purification: Crude 2,6-NDCA contains impurities that necessitate rigorous purification steps to meet quality standards for polymerization. []
- Cost-Effectiveness: Developing cost-effective synthesis routes is crucial for the wider adoption of 2,6-NDCA-based polymers. [, ]
Q3: Are there any continuous processes for 2,6-NDCA production?
A: Yes, continuous processes have been developed based on the air oxidation of 2,6-diisopropylnaphthalene, offering advantages in terms of efficiency and scalability. []
Q4: What is the molecular formula and weight of 2,6-NDCA?
A4: 2,6-NDCA has the molecular formula C12H8O4 and a molecular weight of 216.19 g/mol.
Q5: What spectroscopic techniques are used to characterize 2,6-NDCA?
A: Researchers employ techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction to characterize 2,6-NDCA and its derivatives. [, , , ]
Q6: What are the key properties of 2,6-NDCA that make it valuable?
A: 2,6-NDCA is valued for its highly symmetric structure and its ability to form high-performance polymers, such as polyethylene 2,6-naphthalate (PEN). [, ]
Q7: What are the applications of 2,6-NDCA-based polymers?
A7: PEN exhibits exceptional mechanical and chemical properties, thermal stability, and barrier properties, making it suitable for various applications, including:
- Films and Packaging: PEN films offer excellent barrier properties against gases, moisture, and UV light, finding use in food packaging and other protective films. [, , , ]
- Fibers: PEN fibers exhibit high strength, modulus, and heat resistance, making them suitable for industrial textiles and high-performance applications. [, , , ]
- Engineering Plastics: PEN's outstanding properties make it a viable alternative to polyethylene terephthalate (PET) in engineering applications requiring enhanced performance. [, , ]
Q8: Can 2,6-NDCA or its derivatives act as catalysts?
A: While 2,6-NDCA itself is not typically used as a catalyst, some studies explore the use of Metal-Organic Frameworks (MOFs) incorporating 2,6-NDCA as heterogeneous catalysts for organic reactions. For example, a Mg(II)-based MOF synthesized using 2,6-NDCA demonstrated catalytic activity in the production of 4H-pyrans. []
Q9: Have computational methods been used to study 2,6-NDCA?
A: Yes, computational studies have been employed to investigate the structure, properties, and reactivity of 2,6-NDCA. For example, Hirshfeld surface analysis and density functional theory (DFT) calculations have provided insights into intermolecular interactions and electronic properties. []
Q10: What are the environmental concerns related to 2,6-NDCA?
A10: As with many chemicals, the production and disposal of 2,6-NDCA and its derivatives raise environmental concerns. Research focuses on mitigating these impacts through strategies such as:
- Developing sustainable synthesis routes: Exploring greener alternatives for 2,6-NDCA production, such as using renewable resources or reducing hazardous waste. []
- Recycling and waste management: Developing efficient methods for recycling and managing waste generated during the production and disposal of 2,6-NDCA-based materials. []
Q11: Are there any biodegradable alternatives to 2,6-NDCA-based polymers?
A: Research into biodegradable polymers is ongoing. While 2,6-NDCA-based polymers themselves are not readily biodegradable, researchers are exploring the incorporation of biodegradable segments or additives to improve their end-of-life management. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
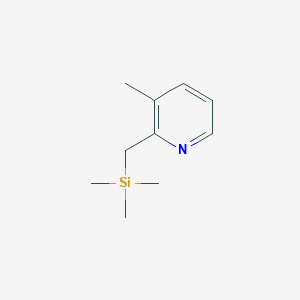
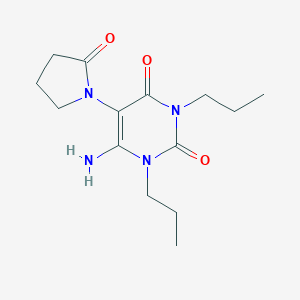
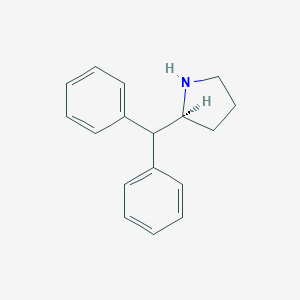
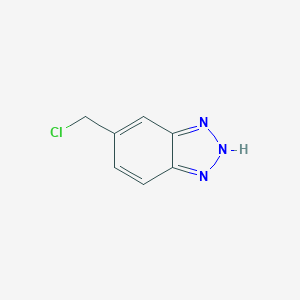
![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
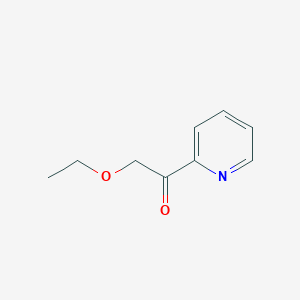
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)
